molecular formula C5H8F3NO B1443897 N-(2,2,2-trifluoroethyl)oxetan-3-amine CAS No. 1342774-30-4

N-(2,2,2-trifluoroethyl)oxetan-3-amine

Cat. No. B1443897
M. Wt: 155.12 g/mol
InChI Key: XMRONXNNYFFSOS-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)oxetan-3-amine” is a chemical compound with the CAS Number: 1342774-30-4 . It has a molecular weight of 155.12 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of “N-(2,2,2-trifluoroethyl)oxetan-3-amine” is C5H8F3NO. For more detailed structural information, you may refer to its InChI key or MDL number provided by chemical databases .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They are extremely widely used in the field of new drug development .
    • Methods of Application : In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines 1 and cyclic 2,4-dienones 45 .
    • Results or Outcomes : This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products .
  • Desymmetrization of Cyclopentene-1,3-diones

    • Summary of Application : A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones which can efficiently lead to the desymmetrization of cyclopentene-1,3-diones is developed .
    • Methods of Application : With the developed protocol, a series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits can be smoothly obtained .
    • Results or Outcomes : The methodology can be extended to trifluoromethyl-substituted iminomalonate, and the corresponding formal [3+2] cycloaddition reaction affords bicyclic heterocycles containing fused pyrrolidine and cyclopentane moieties in moderate yields with >20:1 dr .
  • Determination of Ibuprofen Residue

    • Summary of Application : 2,2,2-Trifluoroethylamine was used in the determination of ibuprofen (2-(p-isobutylphenyl)propionic acid), a non-steroid anti-inflammatory drug (NSAID) residue in surface and wastewater samples .
  • Flame Retardant for Lithium-Ion Batteries

    • Summary of Application : Tris (2, 2, 2-trifluoroethyl) phosphate (TFP) was synthesized and added into electrolytes as an additive to reduce flammability of electrolyte of lithium-ion batteries and resolve safety problem .
    • Results or Outcomes : It was found that the SET decreased significantly with the increase of the concentration of TFP .
  • Synthesis of Oxetane Derivatives

    • Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
    • Methods of Application : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
    • Results or Outcomes : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
  • Functionalization of Intact Oxetane Derivatives

    • Summary of Application : The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields .
    • Methods of Application : Functionalization of intact oxetane derivatives through metalated and radical intermediates .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Synthesis of New Oxetane Derivatives

    • Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
    • Methods of Application : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
    • Results or Outcomes : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
  • Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates

    • Summary of Application : The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields .
    • Methods of Application : Functionalization of intact oxetane derivatives through metalated and radical intermediates .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRONXNNYFFSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)oxetan-3-amine

CAS RN

1342774-30-4
Record name N-(2,2,2-trifluoroethyl)oxetan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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